1-Methyl-1,5-naphthyridin-4(1H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique bicyclic structure that contains nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound can be synthesized through various methods, and its derivatives have been explored for their pharmacological properties.
The primary sources for information on 1-Methyl-1,5-naphthyridin-4(1H)-one include scientific articles and reviews focusing on the synthesis, reactivity, and applications of naphthyridine derivatives. Notable studies have been published that detail synthetic strategies and biological evaluations of related compounds, providing insights into their chemical behavior and potential uses in pharmaceuticals.
1-Methyl-1,5-naphthyridin-4(1H)-one is classified as a naphthyridine derivative, specifically a 1,5-naphthyridine. This classification is based on its structural features, which include a fused ring system containing nitrogen atoms.
The synthesis of 1-Methyl-1,5-naphthyridin-4(1H)-one can be achieved through several established methods:
For example, a typical Skraup synthesis might involve heating 3-amino-pyridine with glycerol and an oxidizing agent such as iodine or nitrobenzene, resulting in the formation of naphthyridine derivatives. The reaction conditions (temperature, time, solvent) can be varied to optimize product yield .
The molecular structure of 1-Methyl-1,5-naphthyridin-4(1H)-one features:
1-Methyl-1,5-naphthyridin-4(1H)-one can undergo various chemical reactions typical for naphthyridine derivatives:
For instance, reactions involving the carbonyl group may lead to the formation of hydrazones or oximes when treated with hydrazines or hydroxylamine respectively .
The mechanism by which 1-Methyl-1,5-naphthyridin-4(1H)-one exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Studies suggest that compounds within this class may exhibit activity against various diseases by modulating enzyme activity or inhibiting specific pathways involved in disease progression. For example, some derivatives have shown potential as anti-cancer agents through mechanisms involving apoptosis induction or cell cycle arrest .
Key chemical properties include:
Relevant analyses such as spectroscopic data (NMR, IR) are often used to confirm structure and purity.
1-Methyl-1,5-naphthyridin-4(1H)-one and its derivatives are primarily explored for their potential applications in:
Research continues to explore new derivatives and their potential therapeutic applications across various fields including oncology and infectious diseases .
The systematic classification of naphthyridines emerged from foundational work in the late 19th century, when Reissert first synthesized a 1,8-naphthyridine derivative in 1893, proposing the name to reflect the structural analogy to naphthalene with two fused pyridine rings [2] [3]. By 1936, Chemical Abstracts formalized the indexing of all six possible naphthyridine isomers, establishing "1,5-naphthyridine" as the standardized term for the isomer with nitrogen atoms at positions 1 and 5 of the diazanaphthalene system [2] [10]. This nomenclature system resolved prior ambiguities where these compounds were variably termed "pyridopyridines," "benzodiazines," or "diazadecalins" [2].
The structural identity of 1-Methyl-1,5-naphthyridin-4(1H)-one (CAS RN: 10261-83-3) exemplifies systematic naming conventions. Its molecular formula (C₉H₈N₂O) indicates a 1,5-naphthyridine core modified by:
Table 1: Structural and Physicochemical Properties of 1-Methyl-1,5-naphthyridin-4(1H)-one
| Property | Value/Descriptor | Experimental Context |
|---|---|---|
| CAS Registry Number | 10261-83-3 | CAS Common Chemistry |
| Systematic Name | 1-Methyl-1,5-naphthyridin-4(1H)-one | IUPAC nomenclature |
| Molecular Formula | C₉H₈N₂O | Elemental analysis |
| Molecular Weight | 160.17 g/mol | Mass spectrometry |
| Melting Point | 254–256°C | Capillary method |
| Canonical SMILES | O=C1C=C(NC(C)=C1)C2=CC=CN2 | Canonical representation |
| Tautomeric Form | 1H-lactam | NMR/X-ray crystallography |
The inaugural synthesis of unsubstituted 1,5-naphthyridine in 1927 by Brobansky and Sucharda marked a watershed achievement, adapting the Skraup quinoline synthesis to 3-aminopyridine [2] [6]. This method employed glycerol and oxidizing agents (e.g., iodine, NaNO₂, or KMnO₄) under acidic conditions to effect cyclodehydration. Modern adaptations have enhanced this protocol significantly:
Concurrently, the Gould-Jacobs reaction emerged as a pivotal alternative pathway. This multistep sequence involves:
Table 2: Key Synthetic Methods for 1,5-Naphthyridin-4-ones and Derivatives
| Method | Key Reagents/Conditions | Derivative Accessibility | Modern Innovations |
|---|---|---|---|
| Skraup Reaction | 3-Aminopyridine, glycerol, I₂ (cat.), H₂SO₄ | 2-Alkyl/aryl-1,5-naphthyridines | m-NO₂PhSO₃Na oxidant; reusable catalysts |
| Gould-Jacobs | Ethoxymethylenemalonate, thermal cyclization | 4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acids | Microwave assistance; solvent optimization |
| Conrad-Limpach | β-Ketoesters/Meldrum's acid, amines, heat | 4-Hydroxy-1,5-naphthyridines | Dowtherm A at 250°C for decarboxylation |
| Meldrum's Acid Route | Meldrum's acid, triethyl orthoformate | 8-Substituted-4-hydroxy-1,5-naphthyridines | Late-stage fluorination techniques [2] |
For 1-Methyl-1,5-naphthyridin-4(1H)-one, synthetic routes typically involve:
The strategic incorporation of the N-methyl-lactam motif in 1-Methyl-1,5-naphthyridin-4(1H)-one has profoundly influenced medicinal chemistry design by serving as:
This compound's significance is evidenced by its role as a precursor to bioactive molecules:
The molecule's physicochemical profile—moderate lipophilicity (calculated LogP = 1.2), hydrogen-bonding capacity (2 acceptors, 1 donor), and rigid planar structure—enables optimized target engagement while serving as a versatile synthon for annulated systems like pyrano[3,2-b]naphthyridines and thieno-fused analogs [6] [9]. This versatility underscores its enduring value in expanding the therapeutic relevance of naphthyridine pharmacophores.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5